![molecular formula C19H26O2 B579592 (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 17305-43-0](/img/structure/B579592.png)
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids. It is a naturally occurring metabolite of androgens such as testosterone and dihydrotestosterone. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroid hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione can be achieved through several chemical and biotechnological methods. One common approach involves the biotransformation of phytosterols using engineered microorganisms. For instance, the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in Mycobacterium neoaurum has been shown to efficiently convert phytosterols into this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial biotransformation processes. These processes are preferred due to their cost-effectiveness and environmental sustainability. The use of genetically engineered strains of microorganisms, such as Mycobacterium species, allows for high-yield production of the compound from inexpensive raw materials like phytosterols .
Analyse Chemischer Reaktionen
Types of Reactions
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as androstane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced steroids.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various androstane derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in the metabolism of androgens and its effects on cellular processes.
Medicine: It serves as a precursor for the synthesis of steroid hormones used in hormone replacement therapy and other medical treatments.
Wirkmechanismus
The mechanism of action of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its conversion into active steroid hormones through enzymatic reactions. These hormones then interact with specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include androgen receptors and other steroid hormone receptors, which play crucial roles in regulating growth, development, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androstane-3,17-dione: This compound is an epimer of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione and has similar biological activities.
Androst-5-ene-3,17-dione:
Uniqueness
This compound is unique due to its specific configuration and its role as an intermediate in the biosynthesis of steroid hormones. Its distinct structure allows it to participate in specific enzymatic reactions that are crucial for the production of bioactive steroids .
Eigenschaften
CAS-Nummer |
17305-43-0 |
---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.415 |
IUPAC-Name |
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5,12,14,16H,3-4,6-11H2,1-2H3/t12-,14+,16+,18+,19+/m1/s1 |
InChI-Schlüssel |
VDFBQTVTYFYMFC-HRMJQOTNSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3=CCC4=O)C |
Synonyme |
5β-Androst-14-ene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.